Cyclacillin is a semi-synthetic penicillin antibiotic belonging to the aminopenicillin family. [, , ] It is derived from the penicillin nucleus, 6-aminopenicillanic acid, by acylation with 1-aminohexanecarboxylic acid. [, ] Cyclacillin exhibits bactericidal activity and is primarily utilized in scientific research to investigate its antibacterial properties, pharmacokinetics, and interactions with biological systems. [, , , , , , , , , , , , , , , , ]
Cyclacillin is synthesized by acylating the penicillin nucleus, 6-aminopenicillanic acid, with 1-aminohexanecarboxylic acid. [, ] Although specific details of the synthesis process are limited within the provided papers, the acylation reaction likely involves protecting groups and coupling reagents commonly employed in peptide synthesis.
Cyclacillin exerts its bactericidal action by inhibiting bacterial cell wall synthesis. [] It specifically targets penicillin-binding proteins (PBPs), which are enzymes involved in the transpeptidation step of peptidoglycan synthesis. [, ] By binding to PBPs, cyclacillin disrupts the cross-linking of peptidoglycan chains, weakening the bacterial cell wall and ultimately leading to cell lysis and death. [, ]
Cyclacillin absorption from the gastrointestinal tract involves both passive diffusion and carrier-mediated transport mechanisms. [, , , , , ] Studies have identified specific transporter systems involved in its uptake across the intestinal epithelium, providing insights into potential drug interactions and strategies for optimizing its oral bioavailability. [, , , , , ]
Cyclacillin exhibits amphoteric properties due to the presence of both acidic (carboxylic acid) and basic (amine) groups in its structure. [] It exists predominantly as a zwitterion at its isoelectric point (pI). [] The aqueous solubility of cyclacillin is influenced by pH and ionic strength. [] It is more stable and less soluble at its pI, with solubility increasing at pH values away from the pI. [] Cyclacillin is more rapidly absorbed from the gastrointestinal tract compared to ampicillin. [, , , , , ] It achieves higher serum and urine concentrations than ampicillin after oral administration. [, , , , , ]
Cyclacillin demonstrates in vitro activity against a range of gram-positive and gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Proteus mirabilis. [, , , , ] Its spectrum of activity is similar to that of ampicillin, but there are variations in susceptibility among individual microorganisms. [, , , ] Notably, cyclacillin exhibits activity against penicillinase-producing Staphylococcus aureus and some strains of β-lactamase-producing Haemophilus influenzae. [, , ]
Mouse models: Efficacy has been demonstrated against Staphylococcus aureus and Escherichia coli infections. [, , , ] Studies have explored its impact on bacterial clearance, antibody response, and interactions with host immune cells. [, , ]
Rat models: Cyclacillin has been used to study the treatment of Escherichia coli pyelonephritis and investigate its intestinal absorption mechanisms. [, , , , , , ]
Monkey models: A study compared cyclacillin and nafcillin in treating penicillin-resistant Staphylococcus aureus infections. [, ]
Extensive research has focused on understanding the absorption, distribution, metabolism, and excretion of cyclacillin. [, , , , , , , , , ] Studies in humans and animals have compared its pharmacokinetic profile to that of other penicillins, particularly ampicillin. [, , , , , , , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7